

AN2718: A Technical Guide to its Synthesis and Chemical Properties

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Compound of Interest

Compound Name: AN2718

Cat. No.: B1667275

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Introduction

AN2718 is a novel benzoxaborole-based antifungal agent currently under investigation for the topical treatment of fungal infections such as tinea pedis.[1] As a member of the oxaborole class of compounds, **AN2718** possesses a unique boron-heterocyclic structure that confers its potent biological activity. This document provides an in-depth technical overview of the synthesis pathway of **AN2718**, its key chemical properties, and the experimental protocols used to characterize its mechanism of action.

Chemical Properties

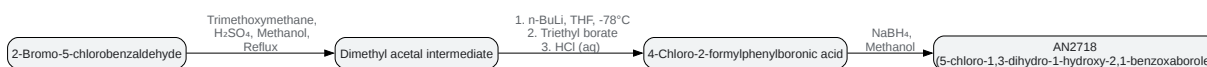
AN2718, with the IUPAC name 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, is a white solid compound. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₇ H ₆ BClO ₂
Molecular Weight	168.39 g/mol
CAS Number	174672-06-1
Appearance	White solid
Solubility	Soluble in DMSO

Synthesis Pathway

The synthesis of **AN2718**, a 5-chloro-substituted benzoxaborole, can be achieved through a multi-step process analogous to the synthesis of similar benzoxaborole compounds, such as 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole. The general synthetic strategy involves the formation of a key intermediate, a substituted 2-formylphenylboronic acid, followed by reduction and cyclization.

A plausible synthetic route, adapted from established protocols for related compounds, is outlined below.^[2]



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A plausible synthetic pathway for **AN2718**.

Experimental Protocol: Synthesis of AN2718

The following is a representative experimental protocol for the synthesis of **AN2718**, adapted from the synthesis of a structurally related compound.^[2]

Step 1: Protection of the Aldehyde

- To a solution of 2-bromo-5-chlorobenzaldehyde in methanol, add trimethoxymethane and a catalytic amount of concentrated sulfuric acid.
- Reflux the mixture for one hour.
- After cooling, the solvent is removed under vacuum to yield the dimethyl acetal intermediate.

Step 2: Borylation

- Dissolve the dimethyl acetal intermediate in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C in a dry ice/acetone bath.
- Slowly add n-butyllithium (n-BuLi) and stir the mixture for one hour.
- Add triethyl borate dropwise, maintaining the temperature below -70°C .
- Allow the reaction to warm to room temperature and stir for an additional hour.
- Acidify the reaction mixture with aqueous hydrochloric acid to a pH of approximately 3.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under vacuum to obtain 4-chloro-2-formylphenylboronic acid.

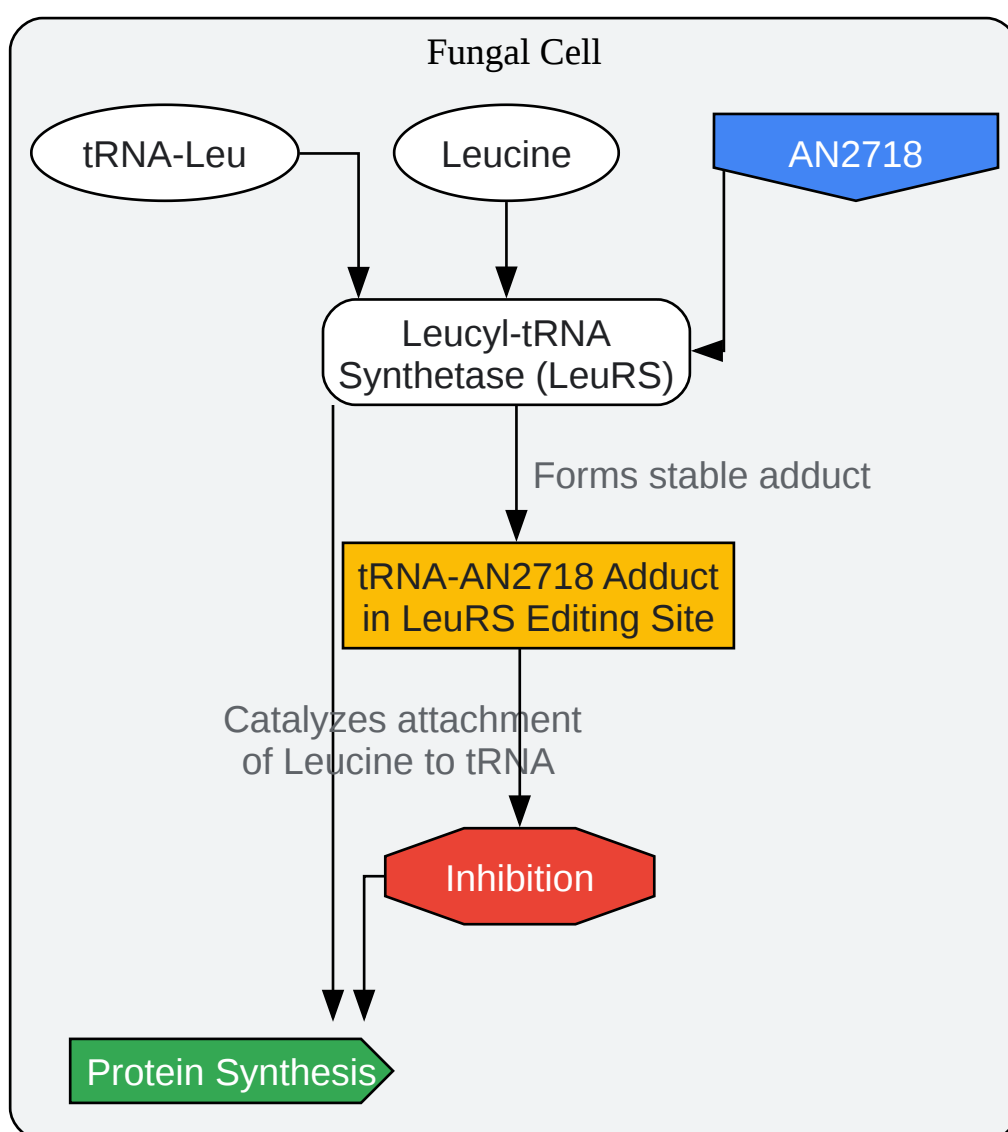
Step 3: Reduction and Cyclization

- Dissolve the 4-chloro-2-formylphenylboronic acid in methanol.
- Add sodium borohydride (NaBH_4) in portions and stir the solution for 12 hours.
- Remove the solvent under vacuum.
- The crude product is then purified by recrystallization from water to yield **AN2718** as a solid.

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

AN2718 exerts its antifungal activity by inhibiting fungal protein synthesis.[1] Specifically, it targets and inhibits the enzyme leucyl-tRNA synthetase (LeuRS).[1] This enzyme is crucial for the attachment of the amino acid leucine to its corresponding transfer RNA (tRNA), a vital step in protein translation.

The proposed mechanism involves the boron atom of **AN2718** forming a stable adduct with the terminal adenosine of tRNA within the editing site of the LeuRS enzyme. This trapping of the tRNA in the editing site effectively halts protein synthesis, leading to fungal cell death.[1]



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Mechanism of action of **AN2718**.

Experimental Protocol: Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

The inhibitory activity of **AN2718** against LeuRS can be quantified by measuring the inhibition of leucine incorporation into tRNA.^[1]

1. Expression and Purification of LeuRS

- The cytoplasmic LeuRS from the target fungal species (e.g., *Candida albicans* or *Aspergillus fumigatus*) is over-expressed in *E. coli* as a histidine-tagged protein.^[1]
- The enzyme is then purified from the *E. coli* lysate using standard nickel-column affinity chromatography.^[1]

2. Enzyme Inhibition Assay

- The assay measures the incorporation of radiolabeled leucine into crude baker's yeast tRNA.
- The reaction mixture contains purified LeuRS, tRNA, radiolabeled leucine, ATP, and varying concentrations of **AN2718**.
- The reaction is incubated to allow for aminoacylation of the tRNA.
- The reaction is stopped, and the tRNA is precipitated using trichloroacetic acid (TCA).^[1]
- The amount of radiolabeled leucine incorporated into the precipitated tRNA is quantified using a scintillation counter.
- The concentration of **AN2718** that inhibits 50% of the enzyme activity (IC₅₀) is then determined.

Antifungal Activity

AN2718 has demonstrated a broad spectrum of antifungal activity against various fungal species. The minimum inhibitory concentrations (MICs) are determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).^[1]

Fungal Species	IC ₅₀ (μM) for LeuRS Inhibition
Aspergillus fumigatus	2
Candida albicans	4.2

Data sourced from a 2016 study on the antifungal activity of **AN2718**.^[1]

Conclusion

AN2718 is a promising antifungal agent with a well-defined mechanism of action targeting fungal protein synthesis. The synthetic pathway, analogous to that of other benzoxaboroles, is accessible and allows for the production of this potent compound. The detailed experimental protocols for its synthesis and biological evaluation provide a solid foundation for further research and development of **AN2718** as a potential therapeutic for topical fungal infections.

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- To cite this document: BenchChem. [AN2718: A Technical Guide to its Synthesis and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667275#an2718-synthesis-pathway-and-chemical-properties]

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